- Conformational Aspects in the Design of Inhibitors for Serine Hydroxymethyltransferase (SHMT): Biphenyl, Aryl Sulfonamide, and Aryl Sulfone Motifs, Chemistry - A European Journal, 2017, 23(57), 14345-14357
Cas no 897932-58-0 (N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester)
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (cyclopropylmethyl)-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl N-(cyclopropylmethyl)carbamate (ACI)
- tert-Butyl N-(cyclopropylmethyl)carbamate
- SS-3387
- DB-097196
- C12800
- XKB93258
- tert-butyl(cyclopropylmethyl)carbamate
- Z1157675004
- tert-butylN-(cyclopropylmethyl)carbamate
- 897932-58-0
- EN300-179249
- tert-butyl (cyclopropylmethyl)carbamate
- CS-M2911
- SCHEMBL190838
- ZPOIEEISPMGDRW-UHFFFAOYSA-N
- N-Boc-(aminomethyl)cyclopropane
- Tert-butyl cyclopropylmethylcarbamate
- MFCD11976857
- AKOS013099793
- N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester
-
- MDL: MFCD11976857
- Inchi: 1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11)
- InChI Key: ZPOIEEISPMGDRW-UHFFFAOYSA-N
- SMILES: O=C(NCC1CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.3Ų
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M2911-100mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 100mg |
$700.0 | 2022-04-26 | ||
| TRC | C384710-10mg |
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester |
897932-58-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384710-50mg |
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester |
897932-58-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C384710-100mg |
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester |
897932-58-0 | 100mg |
$ 275.00 | 2022-06-06 | ||
| ChemScence | CS-M2911-250mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 250mg |
$799.0 | 2022-04-26 | ||
| ChemScence | CS-M2911-500mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 500mg |
$896.0 | 2022-04-26 | ||
| ChemScence | CS-M2911-1g |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 1g |
$994.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C43020-250mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 98% | 250mg |
¥3522.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C43020-100mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 98% | 100mg |
¥1852.0 | 2023-09-08 | |
| A2B Chem LLC | AH85470-250mg |
tert-Butyl N-(cyclopropylmethyl)carbamate |
897932-58-0 | 98% | 250mg |
$175.00 | 2024-08-07 |
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Production Method
Production Method 1
Production Method 2
- Sodium iodide as a novel, chemoselective and highly efficient catalyst for N-tert-butoxy carbonylation of amines at room temperature, Journal of Chemical and Pharmaceutical Research, 2016, 8(1), 510-518
Production Method 3
- N-Boc protection of amines with di-tert-butyl dicarbonate in water under neutral conditions in the presence of β-cyclodextrin, Synlett, 2006, (7), 1110-1112
Production Method 4
- Palladium-Catalyzed γ-Selective Arylation of Zincated Boc-Allylamines, Organic Letters, 2014, 16(15), 3998-4000
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Raw materials
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Preparation Products
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Suppliers
N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester
Professional Introduction to N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester (CAS No. 897932-58-0)
N-(Cyclopropylmethyl-carbamic Acid 1,1-Dimethylethyl Ester
, with the CAS number 897932-58-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural properties, holds promise in various applications, particularly in the synthesis of novel bioactive molecules. The cyclopropylmethyl moiety and the carbamic acid ester functional group contribute to its distinctive reactivity and potential utility in medicinal chemistry.The compound's molecular structure, featuring a cyclopropyl ring attached to a methyl group and an esterified carbamic acid moiety, makes it an intriguing candidate for further investigation. The presence of the 1,1-dimethylethyl (tert-butyl) group enhances its stability and solubility, which are critical factors in pharmaceutical formulations. These attributes have positioned N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester as a subject of interest for researchers exploring new drug candidates and chemical intermediates.
In recent years, there has been a growing emphasis on the development of innovative therapeutic agents that target complex diseases. The structural features of N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester make it a valuable building block for the synthesis of small-molecule inhibitors and modulators. For instance, its ability to undergo selective modifications allows chemists to tailor its properties for specific biological targets. This flexibility is particularly important in drug discovery pipelines where precision and selectivity are paramount.
One of the most compelling aspects of this compound is its potential application in the design of enzyme inhibitors. The carbamic acid ester group can serve as a key pharmacophore, interacting with active sites on enzymes involved in critical metabolic pathways. Researchers have been exploring its utility in developing treatments for conditions such as cancer, inflammation, and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes like kinases and phosphodiesterases, which are often implicated in disease pathogenesis.
The synthesis of N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct its complex framework. These techniques not only showcase the compound's synthetic feasibility but also demonstrate the broader capabilities of modern organic chemistry in constructing intricate molecular architectures.
The pharmaceutical industry has been increasingly interested in leveraging computational tools to accelerate drug discovery processes. Molecular modeling studies have been conducted to evaluate the binding interactions of N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester with potential target proteins. These simulations have provided valuable insights into its binding affinity and mode of interaction, guiding the design of more potent derivatives. Such computational approaches are integral to modern drug development pipelines, enabling researchers to predict and optimize biological activity with greater efficiency.
In addition to its pharmaceutical applications, this compound has shown promise in materials science research. Its unique structural motifs make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The incorporation of cyclopropyl groups into polymer backbones can lead to materials with improved stability and durability under various environmental conditions. This interdisciplinary potential underscores the versatility of N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester as a chemical entity.
The safety profile of this compound is another critical consideration in its application across different fields. Extensive toxicological studies have been performed to assess its acute and chronic effects on living systems. These evaluations have indicated that N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester exhibits low toxicity at moderate concentrations, making it suitable for use in both laboratory settings and industrial processes. However, as with any chemical substance, proper handling protocols should be followed to ensure safe usage.
The future prospects for N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester are promising given its diverse applications and structural versatility. Ongoing research aims to further explore its potential in drug discovery, materials science, and other emerging fields. Collaborative efforts between academic institutions and industry partners will be crucial in translating these findings into tangible advancements. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of science and technology.
897932-58-0 (N-(Cyclopropylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester) Related Products
- 1088779-66-1(Tert-butyl (4-aminobutyl)carbamate, 97%)
- 33545-97-0(N,N'-Di-boc-1,4-butanediamine)
- 532407-11-7(tert-butyl N-{2-(cyclopropylmethyl)aminoethyl}carbamate)
- 353505-01-8(Carbamic acid,[4-(formylamino)butyl]-, 1,1-dimethylethyl ester (9CI))
- 1428157-13-4(Carbamic acid, N-[(1R,2R)-2-methylcyclopropyl]-, 1,1-dimethylethyl ester, rel-)
- 1428157-14-5(Carbamic acid, N-[(1R,2S)-2-methylcyclopropyl]-, 1,1-dimethylethyl ester, rel-)
- 59255-58-2(Carbamic acid, butyl-, 1,1-dimethylethyl ester)
- 1147109-42-9(tert-Butyl N-{1-(Aminomethyl)cyclopropylmethyl}carbamate)
- 68076-36-8(NH2-C4-NH-Boc)
- 874831-66-0(tert-Butyl 4-(Methylamino)butylcarbamate)